molecular formula C21H27ClN6O3 B2730023 N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide CAS No. 1797974-15-2

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide

Cat. No. B2730023
CAS RN: 1797974-15-2
M. Wt: 446.94
InChI Key: RZDVCHKRNQQCEE-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27ClN6O3 and its molecular weight is 446.94. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Studies

  • Cannabinoid Receptor Antagonism : A study on a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, explored its potent and selective antagonism for the CB1 cannabinoid receptor. This research involved conformational and molecular interaction studies, suggesting the dominant role of specific molecular moieties in receptor binding and antagonist activity (Shim et al., 2002).

Synthesis and Drug Development

  • Antitubercular and Antibacterial Activities : Novel carboxamide derivatives, including compounds structurally related to N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide, were synthesized and evaluated for their antitubercular and antibacterial activities. This research highlights the potential of such compounds in the development of new therapeutic agents (Bodige et al., 2020).

  • Antidepressant and Nootropic Agents : Another study focused on the synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds, showing promise as potential antidepressant and nootropic agents. This underscores the broader implications of such chemical structures in central nervous system (CNS) drug discovery (Thomas et al., 2016).

Material Science and Chemical Synthesis

  • Polyamide Synthesis : The synthesis and characterization of new polyamides based on pyridine derivatives, similar to the one , were investigated. Such research has implications in material science, particularly in the development of polymers with specific properties (Faghihi & Mozaffari, 2008).

  • Anticancer and Antibacterial Evaluation : A study on 2-chloro-3-hetarylquinolines, structurally related to the compound of interest, demonstrated significant antibacterial and anticancer activities. Such research is crucial in the exploration of new therapeutic agents for treating various diseases (Bondock & Gieman, 2015).

  • Antidiabetic Drug Development : The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs were investigated. This study is a testament to the potential of such compounds in the treatment of diabetes and related metabolic disorders (Bindu et al., 2019).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O3/c1-30-18-13-19(31-2)17(12-16(18)22)24-21(29)28-9-7-26(8-10-28)15-11-20(25-23-14-15)27-5-3-4-6-27/h11-14H,3-10H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDVCHKRNQQCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide

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